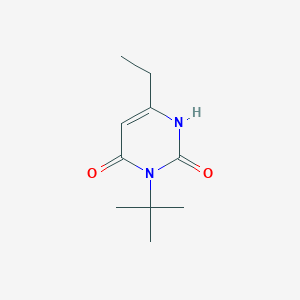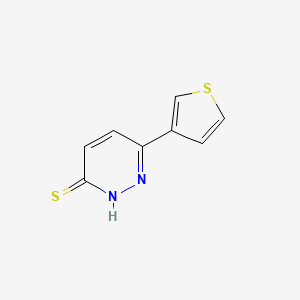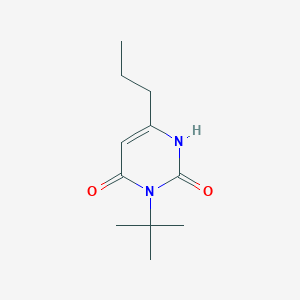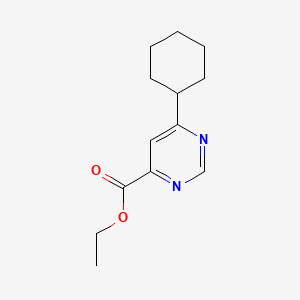![molecular formula C11H13N3O B1490514 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline CAS No. 1146290-31-4](/img/structure/B1490514.png)
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
Übersicht
Beschreibung
“4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline” is a chemical compound with the CAS Number: 1146290-31-4 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenylamine .
Synthesis Analysis
Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline” can be represented by the InChI code: 1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3 .Physical And Chemical Properties Analysis
“4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Imidazole, a core component of “4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline”, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have shown promising results .
Synthetic Methodology
The synthesis of substituted imidazoles, including “4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Targeting Viral Enzymes
Research efforts are currently directed towards targeting viral enzymes, especially NS3-4A serine protease and NS5B RNA-dependant RNA polymerase, which are both required for virus propagation .
Broad Potential Applications
Imidazole-based compounds have been rapidly developed and they involve a variety of broad potential applications as medicinal drugs, agrochemicals, human-made materials, artificial acceptors, supramolecular ligands, biomimetic catalysts, and so on .
Amoebicidal and Anti-fungal Applications
Synthetic imidazole derivatives are extensively used as amoebicidal (Metronidazole or Flagyl ®, Tinidazole, Timorazole), and anti-fungal (Miconazole, Ketoconazole) drugs .
Anti-ulcer and Anxiolytic Applications
Imidazole derivatives are also used as anti-ulcer (Omeprazole, Cimetidine, e.g. Cimet ®) and anxiolytic (Loprazolam ®) drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSIKJGUOTJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline | |
CAS RN |
1146290-31-4 | |
| Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)






![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

